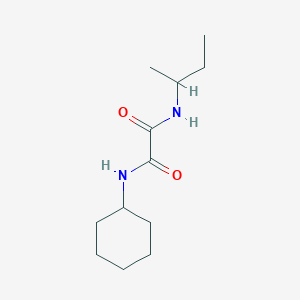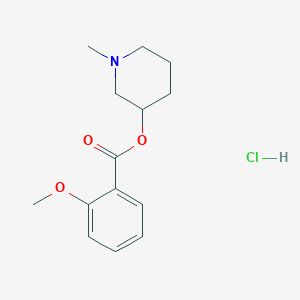
1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as CPP, is a synthetic compound that belongs to the family of piperidine derivatives. CPP has been extensively studied for its potential use in scientific research as a tool for studying the N-methyl-D-aspartate (NMDA) receptor, which is a major neurotransmitter receptor in the central nervous system.
Mecanismo De Acción
CPP binds to the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor at a site that is distinct from the glutamate binding site. When CPP binds to the receptor, it prevents the channel from opening, which reduces the flow of calcium ions into the cell. This inhibition of the this compound receptor can lead to a decrease in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPP has been shown to induce seizures, reduce learning and memory, and cause neurodegeneration. However, CPP has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP in lab experiments is that it is a well-characterized and widely used pharmacological tool for studying the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor. CPP is relatively easy to synthesize and has a high degree of purity. However, one limitation of using CPP is that it is a non-specific antagonist of the this compound receptor, which means that it can also affect other glutamate receptors and ion channels. Therefore, it is important to use appropriate controls and to interpret the results of experiments with CPP carefully.
Direcciones Futuras
There are several future directions for research on CPP. One area of interest is the development of more selective 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor antagonists that can target specific subunits of the receptor. Another area of interest is the investigation of the role of the this compound receptor in neurodegenerative diseases and the potential therapeutic use of this compound receptor antagonists in these conditions. Additionally, there is growing interest in the use of CPP as a tool for studying the role of the this compound receptor in psychiatric disorders, such as schizophrenia and depression.
Conclusion
In conclusion, CPP is a synthetic compound that has been extensively studied for its potential use in scientific research as a tool for studying the this compound receptor. CPP is a non-competitive antagonist of the this compound receptor and can be used to investigate the role of the this compound receptor in various physiological and pathological processes. CPP has a variety of biochemical and physiological effects, and it is important to use appropriate controls and to interpret the results of experiments with CPP carefully. There are several future directions for research on CPP, including the development of more selective this compound receptor antagonists and the investigation of the role of the this compound receptor in neurodegenerative diseases and psychiatric disorders.
Aplicaciones Científicas De Investigación
CPP is widely used in scientific research as a pharmacological tool to study the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor. The this compound receptor plays a critical role in synaptic plasticity, learning, and memory. CPP is a non-competitive antagonist of the this compound receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the this compound receptor, CPP can be used to investigate the role of the this compound receptor in various physiological and pathological processes, such as stroke, epilepsy, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2.C2H2O4/c17-16-6-2-1-5-14(16)13-18-11-7-15(8-12-18)19-9-3-4-10-19;3-1(4)2(5)6/h1-2,5-6,15H,3-4,7-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGMTZBVAYDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3969208.png)
![4,4'-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3969210.png)

![N-{4-[(2S*,4R*,6S*)-4-(acetylamino)-6-benzyltetrahydro-2H-pyran-2-yl]phenyl}acetamide](/img/structure/B3969218.png)

![[4-(2-bromo-4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3969242.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3969257.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3969264.png)
![1-(2-methoxyphenyl)-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969271.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3969277.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3969306.png)
![N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3969309.png)
![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![9-(methylthio)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3969319.png)